![molecular formula C22H24N2O4S B2835820 8-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline CAS No. 2034243-51-9](/img/structure/B2835820.png)
8-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring . Attached to this core is a piperidine ring, which is a six-membered ring with one nitrogen atom . This piperidine ring is further functionalized with a methoxy-3-methylphenylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the methoxy-3-methylphenylsulfonyl group . Protodeboronation of pinacol boronic esters could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The quinoline core provides a planar, aromatic system, while the piperidine ring introduces a degree of three-dimensionality . The methoxy-3-methylphenylsulfonyl group is likely to add further steric bulk .Chemical Reactions Analysis
This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The quinoline core, being aromatic, might participate in electrophilic aromatic substitution reactions . The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
5-HT6 Receptor Modulation
The compound C14 exhibits high affinity for the 5-HT6 receptor (5-HT6R). Specifically, it binds to the receptor with a Ki value of 0.085 nM, which is approximately tenfold stronger than the reference compound idalopirdine (Ki = 0.83 nM) . The 5-HT6R is implicated in cognitive processes, making C14 a potential candidate for cognitive enhancement.
Cognition Enhancement
C14 has demonstrated promising effects in reversing scopolamine-induced emotional memory deficits in rats during novel object recognition assays. These findings suggest that C14 may act as a cognition-enhancing agent .
Pharmacokinetic Properties
C14 possesses favorable pharmacokinetic properties, which are crucial for drug development. Its bioavailability, distribution, metabolism, and elimination have been studied, supporting its potential as a therapeutic agent .
In Vitro Metabolic Properties
Researchers have evaluated C14’s metabolic stability in vitro. Understanding its metabolic fate is essential for predicting its behavior in vivo and optimizing dosing regimens .
Difluoromethyl Modification
The difluoromethyl group at the C3 position of the indole scaffold significantly enhances C14’s affinity for the 5-HT6R. This modification could be explored further to fine-tune its pharmacological properties .
Alzheimer’s Disease and Cognitive Disorders
Given its potential cognitive-enhancing effects, C14 may be relevant in the context of Alzheimer’s disease and other cognitive disorders. Further studies are underway to explore its therapeutic utility .
Future Directions
properties
IUPAC Name |
8-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-16-15-19(8-9-20(16)27-2)29(25,26)24-13-10-18(11-14-24)28-21-7-3-5-17-6-4-12-23-22(17)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQAYVYOSVGSPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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